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molecular formula C17H18ClN3 B8806103 1-(2-Chlorobenzyl)-2-propyl-1H-benzo[d]imidazol-6-amine

1-(2-Chlorobenzyl)-2-propyl-1H-benzo[d]imidazol-6-amine

Cat. No. B8806103
M. Wt: 299.8 g/mol
InChI Key: ZDNOSZGBROKUGC-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Seven-hundred milligrams of 6-tert-butoxycarbonylamino-1-(2-chlorobenzyl)-2-n-propylbenzimidazole were dissolved in a mixed solvent of 10 ml of methylene chloride and 1 ml of trifluoroacetic acid, and the mixture was stirred at room temperature for 5 hours. A small amount of methylene chloride was added to the reaction solution. The mixture was washed with a sodium carbonate aqueous solution, and was dried. The solvent was then distilled off. The residue was crystallized from a mixed solvent of n-hexane and ether to give 455 mg of 6-amino-1-(2-chlorobenzyl)-2-n-propylbenzimidazole (90).
Name
6-tert-butoxycarbonylamino-1-(2-chlorobenzyl)-2-n-propylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:10]=[CH:11][C:12]2[N:16]=[C:15]([CH2:17][CH2:18][CH3:19])[N:14]([CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:27])[C:13]=2[CH:28]=1)=O)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]2[N:16]=[C:15]([CH2:17][CH2:18][CH3:19])[N:14]([CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:27])[C:13]=2[CH:28]=1

Inputs

Step One
Name
6-tert-butoxycarbonylamino-1-(2-chlorobenzyl)-2-n-propylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=CC2=C(N(C(=N2)CCC)CC2=C(C=CC=C2)Cl)C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with a sodium carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
was dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixed solvent of n-hexane and ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(=N2)CCC)CC2=C(C=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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